molecular formula C24H24N4O5S2 B12155916 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12155916
M. Wt: 512.6 g/mol
InChI Key: YTQPTLNDKWRLBM-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Synthetic routes for this compound are not widely documented, but it can be prepared through multi-step organic synthesis.
    • One possible approach involves the condensation of appropriate precursors to form the pyrido[1,2-a]pyrimidin-4-one core, followed by the addition of the thiazolidin-5-ylidene moiety and the ethoxyethyl side chain.
    • Industrial production methods are not well-established due to its complexity and limited applications.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and the functional groups involved.
  • Scientific Research Applications

    • Limited research exists on this compound, but it could find applications in medicinal chemistry.
    • Potential areas include antitumor activity, enzyme inhibition, or as a scaffold for drug development.
    • Further studies are needed to explore its biological effects.
  • Mechanism of Action

    • The exact mechanism remains speculative due to the lack of comprehensive studies.
    • It likely interacts with specific molecular targets, potentially affecting cellular pathways related to cell growth, apoptosis, or inflammation.
  • Comparison with Similar Compounds

    • Unfortunately, there are no closely related compounds with similar structures in the literature.
    • Its uniqueness lies in the combination of the pyrido[1,2-a]pyrimidin-4-one core, thiazolidin-5-ylidene ring, and the ethoxyethyl side chain.

    Properties

    Molecular Formula

    C24H24N4O5S2

    Molecular Weight

    512.6 g/mol

    IUPAC Name

    (5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C24H24N4O5S2/c1-32-17-7-5-16(6-8-17)15-28-23(31)19(35-24(28)34)14-18-21(25-9-12-33-13-11-29)26-20-4-2-3-10-27(20)22(18)30/h2-8,10,14,25,29H,9,11-13,15H2,1H3/b19-14-

    InChI Key

    YTQPTLNDKWRLBM-RGEXLXHISA-N

    Isomeric SMILES

    COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCOCCO)/SC2=S

    Canonical SMILES

    COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCOCCO)SC2=S

    Origin of Product

    United States

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